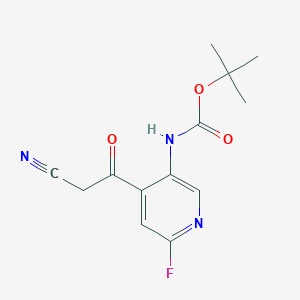
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated pyridine ring and a carbamic acid ester group.
Méthodes De Préparation
The synthesis of Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate typically involves multiple steps, including the introduction of the fluorine atom, the formation of the pyridine ring, and the esterification of the carbamic acid group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom into the pyridine ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Nitrilo-propionylation: Formation of the nitrilo-propionyl group through a reaction with acrylonitrile and a suitable catalyst.
Esterification: Conversion of the carbamic acid to its tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate can be compared with other similar compounds, such as:
Propriétés
Numéro CAS |
305371-16-8 |
|---|---|
Formule moléculaire |
C13H14FN3O3 |
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-cyanoacetyl)-6-fluoropyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H14FN3O3/c1-13(2,3)20-12(19)17-9-7-16-11(14)6-8(9)10(18)4-5-15/h6-7H,4H2,1-3H3,(H,17,19) |
Clé InChI |
CEUDEXVPPXNAKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)CC#N)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














